molecular formula C19H23N5O3 B271875 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine

货号 B271875
分子量: 369.4 g/mol
InChI 键: YMMCUFUMZZDGPT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine, also known as EMA-401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA-401 is a small molecule drug that acts as a highly selective antagonist of the angiotensin II type 2 receptor (AT2R).

作用机制

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine acts as a highly selective antagonist of the AT2R, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, tissue remodeling, and inflammation. By blocking the AT2R, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine reduces the release of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has been shown to have a number of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the development of chronic pain and inflammation. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine also reduces the activity of microglia, which are immune cells in the central nervous system that play a role in the development of chronic pain. In addition, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has been shown to reduce the activity of nociceptors, which are sensory neurons that respond to painful stimuli.

实验室实验的优点和局限性

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the AT2R, which reduces the risk of off-target effects. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is that N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine is a small molecule drug and may not be suitable for the treatment of chronic pain in humans.

未来方向

There are several future directions for the study of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of chronic pain and inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine in humans, which will provide important information for the development of clinical trials. Additionally, there is a need to identify biomarkers that can predict the response to N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine treatment, which will help to personalize treatment for individual patients.

合成方法

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine involves a multi-step process that begins with the synthesis of 3-ethoxy-4-hydroxybenzaldehyde, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the intermediate product. This intermediate is then reacted with 2-methoxyethylamine to produce the final product, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has been optimized to produce high yields and purity, making it suitable for scientific research applications.

科学研究应用

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of chronic pain. Preclinical studies have shown that N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

属性

产品名称

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine

分子式

C19H23N5O3

分子量

369.4 g/mol

IUPAC 名称

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methoxyethanamine

InChI

InChI=1S/C19H23N5O3/c1-3-26-18-13-15(14-20-11-12-25-2)9-10-17(18)27-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-10,13,20H,3,11-12,14H2,1-2H3

InChI 键

YMMCUFUMZZDGPT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCOC)OC2=NN=NN2C3=CC=CC=C3

规范 SMILES

CCOC1=C(C=CC(=C1)CNCCOC)OC2=NN=NN2C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。